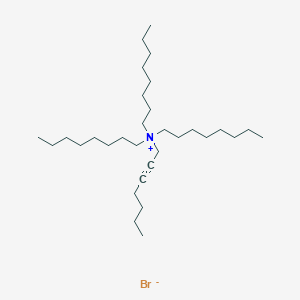
N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide is a quaternary ammonium compound with a unique structure that includes a hept-2-yn-1-yl group and two dioctyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide typically involves the reaction of hept-2-yne with N,N-dioctyloctan-1-amine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. Common reagents used in this synthesis include bromine or hydrogen bromide, and the reaction is often conducted in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of quaternary ammonium salts with different anions .
Scientific Research Applications
N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its antimicrobial properties, showing potential as a disinfectant or preservative.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the formulation of surfactants and emulsifiers, enhancing the stability and performance of various products
Mechanism of Action
The mechanism by which N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide exerts its effects involves interactions with cellular membranes and proteins. The compound’s quaternary ammonium structure allows it to disrupt membrane integrity, leading to cell lysis in microbial organisms. Additionally, it can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide
- N-(Penta-2,4-diyn-1-yl)-N,N-dioctyloctan-1-aminium bromide
- N-(Hex-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide
Uniqueness
N-(Hept-2-yn-1-yl)-N,N-dioctyloctan-1-aminium bromide is unique due to its specific alkyne group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced performance in certain applications, such as antimicrobial efficacy or catalytic activity .
Properties
CAS No. |
62453-24-1 |
|---|---|
Molecular Formula |
C31H62BrN |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
hept-2-ynyl(trioctyl)azanium;bromide |
InChI |
InChI=1S/C31H62N.BrH/c1-5-9-13-17-21-25-29-32(28-24-20-16-12-8-4,30-26-22-18-14-10-6-2)31-27-23-19-15-11-7-3;/h5-19,21-23,25-31H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MSEGQJDXNQRWBI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CC#CCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















